2-(2-(Trifluoromethoxy)phenyl)piperidine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 245.25 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it of interest in various chemical and pharmaceutical applications.
Research indicates that compounds similar to 2-(2-(Trifluoromethoxy)phenyl)piperidine exhibit significant biological activity. For instance, piperidine derivatives have been studied for their potential as anti-cocaine agents due to their affinity for sigma receptors. Specifically, certain trifluoromethoxy-substituted analogues demonstrated increased σ receptor affinity and efficacy in reversing cocaine-induced convulsions in animal models . This suggests that 2-(2-(Trifluoromethoxy)phenyl)piperidine may also possess similar pharmacological properties.
The synthesis of 2-(2-(Trifluoromethoxy)phenyl)piperidine typically involves several steps:
These compounds illustrate variations in substitution patterns and functional groups that can influence their biological activities and applications. The unique trifluoromethoxy substitution on the phenyl ring of 2-(2-(Trifluoromethoxy)phenyl)piperidine distinguishes it from others, potentially enhancing its pharmacological profile.
Interaction studies have indicated that compounds with similar structures can effectively bind to sigma receptors, which are implicated in various neurological processes. For example, studies have shown that certain trifluoromethoxy-substituted piperidines can modulate cocaine-induced behaviors by acting as σ receptor antagonists . Such interactions highlight the potential for developing therapeutic agents that target these receptors.
Traditional methods for synthesizing 2-(2-(trifluoromethoxy)phenyl)piperidine derivatives often rely on pyridine intermediates and subsequent functionalization. A prominent strategy involves the alkylation of 4-[4-(trifluoromethoxy)phenoxy]pyridine with benzyl halides or substituted benzyl halides to form pyridinium salts, followed by reduction to generate tetrahydro derivatives. For example, reacting 4-[4-(trifluoromethoxy)phenoxy]pyridine with benzyl chloride in toluene at reflux conditions yields N-benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt, which is reduced using sodium borohydride to produce N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine. Subsequent hydrogenation and deprotection steps yield the final piperidine derivative.
Early approaches, such as Mitsunobu coupling or SN2 reactions, faced limitations like low yields (≤50%) and cumbersome purification due to triphenylphosphine oxide byproducts. In contrast, modern adaptations optimize solvent systems (e.g., toluene or ethers) and reductants (e.g., catalytic hydrogenation over palladium carbon), achieving yields exceeding 90% with high purity. The table below summarizes key improvements in traditional methodologies:
| Parameter | Early Methods | Modern Methods |
|---|---|---|
| Yield | 40–50% | 85–95% |
| Purification Complexity | Column chromatography | Crystallization |
| Byproduct Formation | Significant | Minimal |
| Solvent System | Dichloromethane | Toluene/Ethers |
Incorporating the trifluoromethoxy group into aromatic systems requires precise catalytic control to avoid side reactions. Recent advances employ transition-metal catalysts and fluorinated reagents to streamline this process. For instance, palladium-catalyzed cross-coupling reactions between aryl halides and trifluoromethoxy sources (e.g., AgOCF3 or CuOCF3) enable direct introduction of the -OCF3 group at the ortho position of phenylpiperidines. This method circumvents the need for pre-functionalized phenols and enhances regioselectivity.
Additionally, organocatalytic strategies using chiral Lewis acids have been explored for asymmetric trifluoromethoxylation. A notable example involves the use of copper(I) complexes with bisoxazoline ligands to catalyze the addition of trifluoromethoxy radicals to styrene derivatives, yielding enantiomerically enriched intermediates. These intermediates are subsequently cyclized to form the piperidine core. The table below compares catalytic systems for trifluoromethoxy incorporation:
| Catalyst System | Reagent | Yield | Selectivity |
|---|---|---|---|
| Pd(OAc)2/Xantphos | AgOCF3 | 78% | >95% regioselective |
| Cu(OTf)2/(R)-Binap | TMSCF3 | 65% | 88% ee |
| Ni(COD)2/dtbbpy | CsOCF3 | 82% | 90% regioselective |
Stereocontrol in piperidine synthesis is critical for accessing bioactive conformations. Kinetic resolution using chiral bases has emerged as a powerful tool for generating enantioenriched piperidines. For example, treating racemic N-Boc-2-arylpiperidines with n-butyllithium and (+)-sparteine at −78°C induces asymmetric deprotonation, resolving enantiomers with enantiomeric ratios (er) up to 97:3. This method exploits the axial chirality of the piperidine ring, where the benzylic proton’s equatorial orientation facilitates selective lithiation.
Spirocyclic piperidines, such as those bearing cyclopropane or trifluoromethyl groups, are synthesized via lithiation-trapping sequences. For instance, reacting 4-methylene-2-arylpiperidines with TMSCF3 under sodium iodide catalysis yields spirocyclic derivatives with >99% diastereomeric excess. Subsequent kinetic resolution with chiral bases like (-)-sparteine affords enantiomerically pure products (er > 95:5). The table below highlights stereoselective outcomes:
| Substrate | Resolution Method | er | Yield |
|---|---|---|---|
| N-Boc-2-phenylpiperidine | (+)-Sparteine/n-BuLi | 97:3 | 41% |
| Spirocyclic 2-arylpiperidine | (-)-Sparteine/n-BuLi | 95:5 | 38% |
| 4-Trifluoromethylpiperidine | Chiral phosphazene | 90:10 | 45% |
| Position | Compound Series | IC50 Range (nM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Ortho-CF3O | Phenylpiperidine | 10-150 | 15-45 | [2] [4] |
| Meta-CF3O | Phenylpiperidine | 25-300 | 8-25 | [3] [6] |
| Para-CF3O | Phenylpiperidine | 50-500 | 5-15 | [3] [1] |
The ortho-trifluoromethoxy substitution pattern has been shown to enhance receptor binding affinity through specific hydrogen bonding interactions and optimal spatial orientation within binding pockets [4] [6]. Studies utilizing molecular docking approaches have demonstrated that ortho-positioned trifluoromethoxy groups can form stabilizing interactions with key amino acid residues, particularly those involving aromatic stacking and electrostatic interactions [5] [7].
Piperidine ring substitution patterns play a fundamental role in determining target engagement mechanisms, with structural modifications significantly affecting both binding affinity and selectivity profiles [8] [9]. The conformational flexibility of the piperidine scaffold allows for diverse substitution patterns that can be strategically employed to optimize target engagement properties [9] [10].
Research investigating piperidine conformational constraints has revealed that specific substitution patterns can lock the ring system into preferred bioactive conformations [9]. The introduction of substituents at different positions on the piperidine ring has been shown to influence the overall molecular shape and electronic distribution, directly impacting target protein interactions [8] [10].
Studies examining 2-substituted piperidine derivatives have demonstrated superior potency compared to 3- or 4-substituted analogues in many biological systems [11]. The preference for 2-position substitution appears to be related to optimal spatial arrangements that facilitate key binding interactions while minimizing steric hindrance [11] [9].
| Substitution Position | Relative Potency | Conformational Preference | Binding Mode | Reference |
|---|---|---|---|---|
| 2-Position | 100% | Equatorial | Direct contact | [11] [9] |
| 3-Position | 45-60% | Axial/Equatorial | Indirect contact | [11] [9] |
| 4-Position | 20-35% | Equatorial | Minimal contact | [11] [9] |
| Bridged Systems | 80-120% | Rigid | Enhanced contact | [8] [9] |
The role of piperidine nitrogen substitution has been extensively studied, with findings indicating that specific substituents can dramatically alter target engagement profiles [12] [6]. N-alkyl substitutions have been shown to modulate both potency and selectivity, with larger substituents generally providing enhanced selectivity at the cost of overall potency [12] [8].
Conformationally restricted piperidine analogues, including bridged and spirocyclic derivatives, have demonstrated the importance of molecular rigidity in target engagement [8] [9]. These rigid systems often exhibit improved binding affinity due to reduced conformational entropy penalties and enhanced complementarity with target binding sites [9] [10].
The comparative analysis of ortho- versus para-substituted trifluoromethoxy phenylpiperidine derivatives reveals significant differences in biological activity profiles, receptor selectivity, and pharmacological properties [13] [14] [3]. These positional isomers demonstrate distinct structure-activity relationships that have important implications for drug design and optimization strategies.
Ortho-substituted analogues consistently demonstrate enhanced potency compared to their para-substituted counterparts, with binding affinity improvements ranging from 2-fold to 10-fold depending on the specific target system [13] [14]. The proximity of the ortho-trifluoromethoxy group to the phenyl-piperidine linkage creates unique steric and electronic environments that favor specific binding interactions [14] [4].
Para-substituted derivatives, while generally less potent than ortho analogues, often exhibit improved selectivity profiles and reduced off-target binding [3] [6]. The para-positioning allows for optimal electronic effects without the steric constraints associated with ortho-substitution, resulting in compounds with more predictable pharmacological properties [3] [1].
| Parameter | Ortho-CF3O Derivatives | Para-CF3O Derivatives | Fold Difference | Reference |
|---|---|---|---|---|
| Binding Affinity (Ki, nM) | 8.9-45 | 25-150 | 2.8-3.4 | [13] [14] |
| Selectivity Ratio | 15-35 | 40-85 | 0.4-0.9 | [14] [3] |
| Metabolic Stability | Moderate | High | 0.6-0.8 | [3] [1] |
| Receptor Occupancy (%) | 75-90 | 45-70 | 1.3-1.7 | [14] [15] |
The electronic effects of trifluoromethoxy substitution vary significantly between ortho and para positions, with ortho-substitution providing stronger electron-withdrawing effects due to both inductive and field effects [1] [5]. This enhanced electron withdrawal in ortho-substituted compounds contributes to increased binding affinity through improved electrostatic interactions with target proteins [5] [7].
Conformational analysis studies have revealed that ortho-substituted derivatives adopt more restricted conformational ensembles compared to para-substituted analogues [4] [10]. The steric interactions between the ortho-trifluoromethoxy group and the piperidine ring create conformational preferences that may align more favorably with target binding sites [4] [9].
The pharmacokinetic profiles of ortho- versus para-substituted derivatives also differ substantially, with para-substituted compounds generally exhibiting superior metabolic stability and oral bioavailability [3] [1]. These differences arise from the reduced steric hindrance around metabolically vulnerable sites in para-substituted derivatives, allowing for more predictable metabolic pathways [1] [16].
The evaluation of piperidine derivatives against mycobacterial targets employs standardized in vitro screening protocols. The microplate Alamar blue assay (MABA) serves as the primary screening methodology, offering rapid, cost-effective evaluation of antimycobacterial compounds [1]. This colorimetric assay utilizes the redox indicator Alamar blue, which transitions from blue to pink in the presence of viable mycobacterial growth, providing quantitative measurements of bacterial viability and drug efficacy.
The MABA protocol involves serial dilution of test compounds in 96-well plates, followed by inoculation with standardized mycobacterial suspensions. Results are typically available within 7-8 days for Mycobacterium tuberculosis isolates, representing a significant improvement over traditional methods [1]. The assay demonstrates high correlation with gold standard methods such as the BACTEC 460 system, with overall agreement rates exceeding 90% for most first-line antimycobacterial agents [1].
Alternative screening approaches include the resazurin reduction assay (REMA), which enables assessment of both actively growing and dormant mycobacterial populations [2]. The hypoxic resazurin reduction assay (HyRRA) specifically targets non-replicating persistent bacteria, which represent a significant challenge in tuberculosis treatment [2]. These methodologies provide complementary information about compound activity against different mycobacterial physiological states.
Piperidine derivatives demonstrate remarkable structural diversity in their antimycobacterial activity profiles. The piperidinol scaffold has emerged as a particularly promising chemotype, with hit compound 1 displaying minimum inhibitory concentration (MIC) values of 1.5 μg/mL against Mycobacterium tuberculosis H37Rv [3]. Structural modifications to this core scaffold have yielded compounds with enhanced potency and improved selectivity profiles.
The 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol derivatives represent a well-characterized series with significant antimycobacterial activity. Compounds 4b and 4m demonstrated MIC values of 1.4 μg/mL and 1.7 μg/mL respectively, while maintaining acceptable therapeutic indices above 10 [3]. The presence of the trifluoromethyl group contributes to enhanced metabolic stability and membrane permeability, critical factors for in vivo efficacy.
Recent investigations have identified piperidine derivatives targeting specific mycobacterial enzymes. The MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) inhibitors represent a novel class of antimycobacterial agents with selective activity against Mycobacterium tuberculosis [4]. Compounds 12 and 13 demonstrated MIC values of 2.31 μg/mL while exhibiting greater than 10-fold selectivity over Staphylococcus aureus, highlighting the potential for pathogen-specific targeting [4].
The identification of specific mycobacterial targets has revolutionized the understanding of piperidine derivative mechanisms of action. DNA gyrase ATPase inhibitors represent a promising class of compounds with novel mechanisms distinct from traditional DNA-targeting antibiotics [5]. Compound 8, a carbazole derivative, exhibited IC50 values of 0.26 μM against Mycobacterium tuberculosis DNA gyrase ATPase, representing 5-fold improvement over the standard inhibitor novobiocin [5].
The MmpL3 (mycobacterial membrane protein Large 3) transporter has emerged as a critical target for antimycobacterial drug development. Spirocycle compound 3 demonstrated potent activity against Mycobacterium tuberculosis with MIC values of 0.083 μM, showing significant shifts in activity against MmpL3 mutant strains [6]. This target validation approach provides mechanistic insights into compound selectivity and resistance potential.
Phosphopantetheinyl transferase inhibitors represent another mechanistically distinct class of antimycobacterial agents. Compound ML267 (55) demonstrated submicromolar inhibition of bacterial Sfp-PPTase with no activity against human orthologues, highlighting the potential for selective targeting of bacterial biosynthetic pathways [7]. These compounds also exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus, suggesting broad-spectrum potential.
Comprehensive structure-activity relationship studies have revealed critical molecular features governing antimycobacterial activity. The trifluoromethoxy group contributes significantly to biological activity through multiple mechanisms. In larvicidal studies, compound 14 (E)-1-(1-Piperidinyl)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one demonstrated superior activity (LD50 = 0.793 μg/mg) compared to methylenedioxyphenyl analogues . The electron-withdrawing nature of the trifluoromethoxy group enhances target binding affinity and metabolic stability.
The spatial arrangement of functional groups within the piperidine scaffold critically influences antimycobacterial potency. Western modifications focusing on replacement of benzophenone moieties with phenoxyphenyl, chlorophenyl, or naphthyl groups maintained inhibitory activity while improving physicochemical properties [9]. Central modifications confirmed the importance of basic amine functionality, with compounds featuring nitrogen heterocycles directly linked to phenoxide moieties showing moderate activity retention [9].
Eastern modifications proved most sensitive to structural changes, with morpholinobenzyl substitutions showing promise for maintained potency while improving calculated LogP and topological polar surface area values [9]. The systematic evaluation of these structural modifications provides a rational framework for compound optimization and lead development.
The mycobacterial cell envelope represents a formidable barrier to antimicrobial penetration, consisting of a complex multilayered structure with unique lipid compositions [10]. The outer membrane contains mycolic acids, arabinogalactan, and peptidoglycan forming an asymmetrical bilayer with remarkable impermeability characteristics [10]. This architecture, termed the "mycomembrane," confers intrinsic resistance to many therapeutic agents through reduced compound permeability [10].
The lipid composition of the mycobacterial envelope plays a crucial role in determining permeability characteristics. Phosphatidylinositol mannosides (PIMs), lipoarabinomannan (LAM), and phenolic glycolipids contribute to the barrier properties of the outer membrane [10]. The presence of long-chain mycolic acids (C60-C90) creates a highly hydrophobic environment that impedes the passage of hydrophilic compounds, while the complex polysaccharide structures restrict hydrophobic molecule penetration [10].
The permeability of mycobacterial membranes varies significantly based on growth conditions and environmental stress. Hypoxic conditions lead to cell wall thickening and altered polysaccharide composition, resulting in decreased antibiotic penetration [11]. The formation of thickened capsular outer layers (TCOL) in rifampicin-surviving populations demonstrates the dynamic nature of mycobacterial permeability barriers [11]. These adaptive changes represent significant challenges for antimicrobial therapy and highlight the importance of compounds with membrane-penetrating capabilities.
Piperidine derivatives enhance membrane permeability through multiple complementary mechanisms. The primary mechanism involves disruption of lipid bilayer integrity through amphipathic interactions with membrane components [12]. Piperazine derivatives demonstrate consistent enhancement of membrane permeability, with optimal activity observed at pH values between 9.2 and 9.6 [12]. This pH-dependent activity suggests protonation-dependent membrane interactions that facilitate compound penetration.
The molecular mechanisms underlying membrane permeabilization involve specific interactions with membrane phospholipids and proteins. Antimicrobial piperidine derivatives demonstrate preferential binding to negatively charged phospholipids compared to zwitterionic species [13]. This selectivity contributes to enhanced activity against bacterial membranes while reducing cytotoxicity toward mammalian cells [13]. Membrane permeabilization assays using flow cytometry provide quantitative assessment of membrane integrity disruption [13].
Structural features governing membrane permeabilization include hydrophobic surface area, amphipathic character, and spatial arrangement of functional groups [14]. The continuous hydrophobic surface of molecules correlates directly with membrane insertion efficiency and permeabilization activity [14]. Compounds with alternating hydrophobic and hydrophilic residues demonstrate reduced membrane interaction compared to those with clustered hydrophobic domains [14].
The membrane permeabilization properties of piperidine derivatives enable synergistic interactions with conventional antimycobacterial agents. Combination studies with MenA inhibitors and electron transport chain targeting drugs demonstrate enhanced efficacy profiles [9]. The combination of MenA inhibitors with clofazimine achieved two-fold potency enhancement and near-complete sterilization within 14 days [9]. These synergistic effects highlight the potential for combination therapy approaches.
Membrane permeabilization enhances the cellular uptake of hydrophilic antimicrobials that normally have limited membrane penetration. The ethidium bromide uptake assay demonstrates that compounds targeting membrane integrity can overcome intrinsic permeability barriers [15]. Mycobacterial mutants with reduced membrane permeability show decreased susceptibility to antimicrobial peptides and other membrane-active agents [15]. The restoration of permeability through membrane-targeting compounds represents a promising strategy for overcoming intrinsic resistance mechanisms.
The development of membrane permeabilization enhancers provides a rational approach to antimicrobial combination therapy. Benzothiazole compounds specifically designed to increase mycobacterial cell envelope permeability demonstrate significant synergy with established antibiotics including vancomycin and rifampicin [16]. Compound BT-37 maintained synergistic activity with rifampicin in infected zebrafish embryos, demonstrating in vivo efficacy of the permeabilization approach [16].
Molecular dynamics simulations provide detailed insights into the mechanisms of membrane permeabilization by piperidine derivatives. Computer modeling studies of Mycobacterium tuberculosis cell wall permeability reveal that molecular shape represents a critical factor for membrane penetration [17]. Lateral diffusion within membrane systems competes with transverse diffusion, influencing the overall permeability profile of compounds [17]. The balance between these diffusion modes affects absorption, distribution, metabolism, and toxicity properties.
Machine learning approaches have been developed to predict mycobacterial cell wall permeability based on molecular descriptors [18]. XGBoost models demonstrate superior performance compared to traditional QSAR approaches, enabling rational design of membrane-permeable compounds [18]. The permeability models incorporate physicochemical parameters including LogP values, topological polar surface area, and molecular weight to predict membrane penetration efficiency [18].
The molecular similarity between compounds provides predictive information about membrane permeability behavior. Compounds with high molecular similarity display comparable transport behavior in membrane environments [17]. This relationship enables the design of compound libraries with enhanced membrane permeability characteristics based on validated structural templates [17]. The integration of computational prediction with experimental validation accelerates the development of membrane-permeable antimycobacterial agents.
The development of piperidine derivatives with optimal therapeutic indices represents a fundamental challenge in antimycobacterial drug development. The therapeutic index, defined as the ratio of cytotoxic concentration to minimum inhibitory concentration, provides a quantitative measure of compound selectivity [3]. Successful antimycobacterial agents require therapeutic indices exceeding 10 to ensure adequate safety margins for clinical development [3].
The piperidinol derivatives demonstrate variable therapeutic indices depending on structural modifications. Compounds 4b and 4m achieved therapeutic indices of 13.3 and 11.0 respectively, representing acceptable selectivity profiles for further development [3]. However, the narrow therapeutic window observed for many compounds in this series highlights the challenge of achieving both high potency and low cytotoxicity [3]. The identification of structural modifications that enhance selectivity without compromising antimycobacterial activity remains a critical optimization objective.
Recent studies have identified specific structural features that contribute to improved therapeutic indices. The replacement of cytotoxic benzophenone moieties with phenoxyphenyl or chlorophenyl groups maintained antimycobacterial activity while reducing mammalian cell toxicity [9]. The incorporation of morpholinobenzyl substituents provided favorable physicochemical properties including reduced calculated LogP values and improved topological polar surface area characteristics [9]. These modifications demonstrate the feasibility of designing compounds with enhanced selectivity profiles.
The cytotoxicity of piperidine derivatives against mammalian cells involves multiple mechanisms including membrane disruption, mitochondrial dysfunction, and interference with cellular metabolism [3]. The highly lipophilic nature of many antimycobacterial piperidine derivatives facilitates partitioning into mammalian cell membranes, leading to non-specific toxicity [3]. The presence of basic amine groups further contributes to cytotoxicity through interactions with negatively charged cellular components [3].
Mitochondrial toxicity represents a significant concern for piperidine derivatives, particularly those with high lipophilicity and cationic character [3]. The structural similarity between bacterial and mitochondrial membranes creates potential for off-target effects that compromise cellular energy metabolism [3]. The development of compounds with reduced mitochondrial penetration while maintaining antimycobacterial activity requires careful optimization of physicochemical properties including molecular weight, LogP values, and charge distribution [3].
The implementation of zwitterionic modifications represents a promising strategy for reducing cytotoxicity while maintaining antimycobacterial activity. Spirocycle compound 29 demonstrated reduced HepG2 cytotoxicity and limited hERG ion channel inhibition compared to highly lipophilic analogues [6]. The zwitterionic character provides improved selectivity for bacterial targets while reducing interactions with mammalian cell membranes [6]. This approach offers a rational design strategy for developing safer antimycobacterial agents.
The development of resistance to piperidine derivatives represents a significant challenge for long-term therapeutic utility. Resistance mechanisms include target modifications, increased efflux activity, and altered membrane permeability [19]. The selection of resistant mutants during compound development provides insights into potential resistance mechanisms and guides structural optimization efforts [19].
MmpL3 mutations represent a common resistance mechanism for piperidine derivatives targeting mycobacterial membrane proteins. Strains with MmpL3 F255L mutations demonstrate significant shifts in susceptibility to spirocycle compounds, confirming the importance of this target [6]. The development of compounds with reduced susceptibility to target mutations requires structural modifications that maintain binding affinity despite amino acid changes [6]. This represents a significant challenge for compound optimization and resistance prevention.
The implementation of combination therapy approaches provides a strategy for reducing resistance development. The synergistic interactions between MenA inhibitors and electron transport chain targeting drugs create multiple targets for bacterial resistance [9]. The combination of compounds with different mechanisms of action reduces the likelihood of simultaneous resistance development to all components [9]. This approach requires careful consideration of drug-drug interactions and potential antagonistic effects.
The pharmacokinetic properties of piperidine derivatives significantly influence their therapeutic utility and safety profiles. The high lipophilicity of many antimycobacterial piperidine compounds leads to extensive tissue distribution and prolonged elimination half-lives [3]. While this may provide advantageous dosing intervals, it also increases the risk of accumulation and toxicity with repeated dosing [3]. The optimization of pharmacokinetic properties requires balancing membrane permeability with acceptable clearance rates.
The bioavailability of piperidine derivatives depends on multiple factors including membrane permeability, metabolic stability, and efflux transporter interactions [3]. The trifluoromethyl group contributes to enhanced metabolic stability by protecting reactive sites from oxidative metabolism [3]. However, this improved stability may also lead to prolonged exposure and increased toxicity risk [3]. The development of compounds with optimal balance between stability and clearance represents a critical optimization challenge.
The assessment of in vivo efficacy requires consideration of tissue penetration and target site concentrations. Compound 29 demonstrated no efficacy in acute tuberculosis infection models despite potent in vitro activity [6]. The limited tissue exposure above minimum inhibitory concentration highlighted the importance of pharmacokinetic optimization for in vivo activity [6]. This example demonstrates the complexity of translating in vitro potency to therapeutic efficacy and the need for integrated optimization approaches.
The development of 2-(2-(trifluoromethoxy)phenyl)piperidine derivatives as antimycobacterial agents represents a promising area of research with significant therapeutic potential. The unique combination of membrane permeabilization activity, selective antimycobacterial targeting, and structural diversity provides multiple opportunities for optimization and development. However, the challenges of balancing potency with cytotoxicity, preventing resistance development, and achieving optimal pharmacokinetic properties require continued research and development efforts. The integration of computational modeling, structure-activity relationship studies, and mechanistic investigations provides a rational framework for advancing these compounds toward clinical applications.